molecular formula C11H11NS B084191 Thiazole, 5-ethyl-4-phenyl- CAS No. 14229-94-8

Thiazole, 5-ethyl-4-phenyl-

Cat. No. B084191
CAS RN: 14229-94-8
M. Wt: 189.28 g/mol
InChI Key: LNGMWMFCNKYANI-UHFFFAOYSA-N
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Description

Thiazole, 5-ethyl-4-phenyl- is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. It contains a five-membered ring consisting of four carbon atoms and one sulfur atom. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Thiazole, 5-ethyl-4-phenyl- is not fully understood. However, it has been suggested that its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes. In addition, its anticancer properties may be due to its ability to induce apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of Thiazole, 5-ethyl-4-phenyl-.

Biochemical And Physiological Effects

Thiazole, 5-ethyl-4-phenyl- has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases. In addition, it has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Thiazole, 5-ethyl-4-phenyl- has also been shown to have analgesic properties, making it a potential candidate for pain management.

Advantages And Limitations For Lab Experiments

Thiazole, 5-ethyl-4-phenyl- has several advantages for lab experiments. It is relatively easy to synthesize and has a wide range of potential applications. In addition, it has been shown to have low toxicity, making it a safe compound to work with. However, there are also limitations to working with Thiazole, 5-ethyl-4-phenyl-. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Thiazole, 5-ethyl-4-phenyl-. One area of research is the development of new synthesis methods that are more efficient and produce higher yields. Another area of research is the development of new applications for Thiazole, 5-ethyl-4-phenyl-. For example, it has been suggested that Thiazole, 5-ethyl-4-phenyl- may have potential as a therapeutic agent for the treatment of Alzheimer's disease. Further research is needed to fully explore the potential applications of Thiazole, 5-ethyl-4-phenyl-.

Synthesis Methods

Thiazole, 5-ethyl-4-phenyl- can be synthesized through various methods. One of the most common methods is the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone, an aldehyde, and a thiol in the presence of a base. The reaction proceeds through a series of steps, which ultimately leads to the formation of Thiazole, 5-ethyl-4-phenyl-. Another method involves the reaction of 5-ethyl-2-phenylthiazolium iodide with sodium hydride in dimethylformamide. This method has been shown to be efficient and yields a high purity product.

Scientific Research Applications

Thiazole, 5-ethyl-4-phenyl- has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, antiviral, and anticancer properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Thiazole, 5-ethyl-4-phenyl- has also been studied for its potential use as a corrosion inhibitor. Overall, Thiazole, 5-ethyl-4-phenyl- has a wide range of potential applications in various fields, making it an important compound for scientific research.

properties

CAS RN

14229-94-8

Product Name

Thiazole, 5-ethyl-4-phenyl-

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

5-ethyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C11H11NS/c1-2-10-11(12-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

LNGMWMFCNKYANI-UHFFFAOYSA-N

SMILES

CCC1=C(N=CS1)C2=CC=CC=C2

Canonical SMILES

CCC1=C(N=CS1)C2=CC=CC=C2

Origin of Product

United States

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